molecular formula C16H10Br2ClNO4S B2725194 5,7-Dibromoquinolin-8-yl 4-chloro-2-methoxybenzene-1-sulfonate CAS No. 446309-08-6

5,7-Dibromoquinolin-8-yl 4-chloro-2-methoxybenzene-1-sulfonate

Cat. No. B2725194
CAS RN: 446309-08-6
M. Wt: 507.58
InChI Key: LUDYXEPCNPFVLQ-UHFFFAOYSA-N
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Description

The compound “5,7-Dibromoquinolin-8-yl 4-chloro-2-methoxybenzene-1-sulfonate” is a complex organic molecule that contains a quinoline ring which is a heterocyclic aromatic organic compound. It also contains bromine, chlorine, and sulfonate groups .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and aromatic rings. The presence of bromine and chlorine atoms would add to the complexity due to their size and electron withdrawing nature .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the electron withdrawing bromine and chlorine atoms, as well as the electron donating methoxy group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of bromine and chlorine atoms would likely make it relatively heavy and possibly volatile .

Scientific Research Applications

Synthesis and Antimicrobial Activities

A study by Dixit et al. (2010) discusses the synthesis of a novel bi-dentate ligand with significant antimicrobial and antifungal activities, utilizing moieties related to 8-hydroxyquinolines and sulfonamides. This highlights the potential of such compounds in developing new antimicrobial agents (Dixit et al., 2010).

Chemoselective Synthesis for Antimicrobial Evaluation

Krishna (2018) explored the chemoselective synthesis of 5-amino-7-bromoquinolin-8-ol sulfonate derivatives, demonstrating potent antibacterial and antifungal activities among synthesized compounds. This work suggests the therapeutic potential of sulfonate derivatives in treating microbial infections (Krishna, 2018).

Antioxidant Activity from Marine Sources

Li et al. (2011) isolated bromophenols from the marine red alga Rhodomela confervoides, some of which showed potent antioxidant activities. This research indicates the potential of bromophenol derivatives in developing natural antioxidant agents (Li et al., 2011).

Application in Tubulin Polymerization Inhibition

Lee et al. (2011) investigated the impact of various bridging groups on the biological activity of 5-amino-2-aroylquinolines, with certain derivatives showing significant antiproliferative activity and the ability to inhibit tubulin polymerization. This work contributes to the understanding of the structural activity relationships in cancer therapy (Lee et al., 2011).

Catalytic Applications

Conelly-Espinosa and Morales-Morales (2010) described the use of a palladium complex with 8-hydroxyquinoline-5-sulfonic acid as a highly efficient catalyst for Suzuki–Miyaura cross-couplings in water, illustrating the compound's utility in green chemistry applications (Conelly-Espinosa & Morales-Morales, 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s used as a pharmaceutical, it would interact with biological molecules in the body .

Safety and Hazards

As with any chemical compound, handling “5,7-Dibromoquinolin-8-yl 4-chloro-2-methoxybenzene-1-sulfonate” would require appropriate safety measures. The specific safety and hazard information would depend on various factors including its reactivity and toxicity .

Future Directions

The future research directions involving this compound could be vast and would depend on its properties and potential applications. It could be used in the development of new pharmaceuticals, in material science, or in other fields of chemistry .

properties

IUPAC Name

(5,7-dibromoquinolin-8-yl) 4-chloro-2-methoxybenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Br2ClNO4S/c1-23-13-7-9(19)4-5-14(13)25(21,22)24-16-12(18)8-11(17)10-3-2-6-20-15(10)16/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDYXEPCNPFVLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Br2ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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